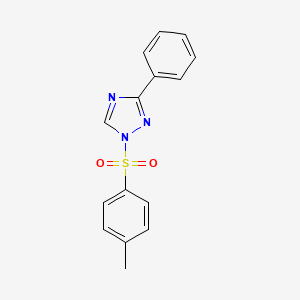

1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1-tosyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of the phenyl and tosyl groups in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-tosyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with tosyl chloride in the presence of a base, followed by cyclization with formamide or other suitable reagents. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of 3-Phenyl-1-tosyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-tosyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry: 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .

Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with specific enzymes and receptors in cancer cells makes it a promising candidate for drug development .

Industry: In the industrial sector, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used in the production of dyes, agrochemicals, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .

Comparison with Similar Compounds

- 1-Phenyl-3-hydroxy-1,2,4-triazole

- Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles

- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Comparison: Compared to these similar compounds, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and tosyl groups. This combination enhances its chemical stability and reactivity, making it more versatile in various applications . The tosyl group, in particular, provides a good leaving group for substitution reactions, which is not present in the other compounds .

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H13N3O2S with a molecular weight of approximately 299.35 g/mol. The compound features a triazole ring which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2S |

| Molecular Weight | 299.35 g/mol |

| LogP | 3.571 |

| PSA | 73.23 Ų |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various 1,2,4-triazole derivatives showed potent activity against a range of bacterial and fungal strains. Specifically, compounds with sulfonyl groups have been noted for enhanced efficacy against resistant strains due to their ability to disrupt microbial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been extensively studied. In one investigation, a related triazole compound exhibited comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Cytotoxicity and Anticancer Activity

Triazoles have also been evaluated for their anticancer properties. A study involving mercapto-substituted triazoles revealed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The modifications on the triazole ring significantly influenced the cytotoxicity levels .

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that specific substitutions on the triazole ring enhanced both antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups showed increased potency against MCF-7 cells compared to their unsubstituted counterparts .

Case Study 2: Comparative Analysis of Biological Activity

In another comparative analysis, various 1,2,4-triazole derivatives were screened for their anti-inflammatory effects. The study found that the sulfonyl-substituted triazoles exhibited superior activity compared to other functional groups. This highlights the importance of structural modifications in enhancing biological efficacy .

Properties

CAS No. |

651723-95-4 |

|---|---|

Molecular Formula |

C15H13N3O2S |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C15H13N3O2S/c1-12-7-9-14(10-8-12)21(19,20)18-11-16-15(17-18)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

HIJXMVVTUZVMMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.